Glaziovina
Overview
Description
Glaziovina, also known as Glaziovine, is a naturally occurring alkaloid with the molecular formula C18H19NO3. It is part of the proaporphine family and was originally isolated from the plant Ocotea glaziovii, which belongs to the Lauraceae family. This compound has garnered interest due to its neuropharmacological properties, including its potential use as an anxiolytic and anti-ulcer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glaziovina involves several key steps. One method includes the nitration of 4’-O-benzyl-N-methylcoclaurine, followed by catalytic hydrogenation to produce 8-amino-N-methylcoclaurine. This intermediate undergoes diazotization and subsequent irradiation to form this compound . The reaction conditions typically involve the use of ether or ester groups and diazo groups as reagents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Glaziovina undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens and diazonium salts are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxy and methoxy derivatives, while reduction can yield various amine derivatives .
Scientific Research Applications
Glaziovina has several scientific research applications:
Chemistry: It is used as a model compound in the study of proaporphine alkaloids.
Biology: Research has shown its potential in modulating neurotransmitter systems.
Medicine: this compound has been investigated for its anxiolytic and anti-ulcer properties. .
Industry: Its neuropharmacological properties make it a candidate for the development of new therapeutic agents.
Mechanism of Action
Glaziovina exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It has been shown to modulate the activity of dopamine and serotonin receptors, which are crucial in regulating mood and anxiety. Additionally, this compound exhibits high inhibitory potential against hepatitis B surface antigen, indicating its potential antiviral properties .
Comparison with Similar Compounds
N-Methylcrotsparine: Another proaporphine alkaloid with similar neuropharmacological properties.
Aporphine: A structurally related compound with various pharmacological effects.
Uniqueness: Glaziovina is unique due to its specific combination of neuropharmacological and anti-ulcer properties. Its ability to modulate multiple neurotransmitter systems and its potential antiviral effects set it apart from other similar compounds .
Properties
IUPAC Name |
11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJUPRNTSWJWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864739 | |
Record name | (+/-)-Glaziovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17127-48-9, 6808-72-6 | |
Record name | Glaziovine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (.+-.)-Glaziovine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146052 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glaziovine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (+/-)-Glaziovine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLAZIOVINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7J8A65P6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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